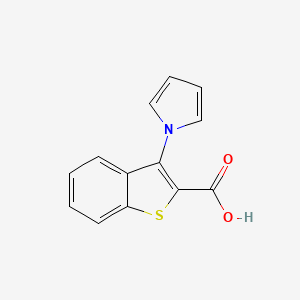

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

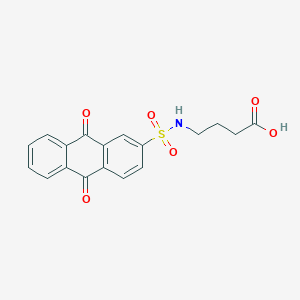

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is also known as 3-Pyrrol-1-yl-benzoic acid .

Molecular Structure Analysis

The molecular structure of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid consists of a pyrrole ring attached to a benzoic acid group . The InChI key for this compound is PODFNQCZFHLJPH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid is 187.19 g/mol . It has a topological polar surface area of 42.2 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications

Antibacterial Properties

Research has identified a series of compounds derived from 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid, specifically hydrazides, which have demonstrated significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Костенко et al., 2015).

Organic Synthesis and Functionalization

The compound has also found use in the realm of organic synthesis, particularly in the ruthenium-catalyzed oxidative vinylation of heteroarene carboxylic acids. This process, which includes thiophene-2-carboxylic acids and similar structures, efficiently proceeds through directed C-H bond cleavage, leading to regioselective vinylation. This methodology opens pathways for the synthesis of vinylated organic compounds, which are valuable in various chemical manufacturing processes (Ueyama et al., 2011).

Chemoselective Synthesis

Another application is found in chemoselective synthesis, where derivatives of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid, like the 3-methyl variant, are produced using specific reducing agents. Such chemoselective methods are crucial for creating compounds with precise structural features for pharmaceuticals, materials science, and further research (Jayaraman et al., 2010).

Hybrid Material Development

In the development of hybrid organic-inorganic materials, derivatives of pyrrole carboxylic acid, including 4-(1H-pyrrol-1-yl)benzoate, have been intercalated into layered double hydroxides (LDHs). These materials exhibit unique structural and functional properties, suggesting applications in catalysis, drug delivery systems, and advanced composite materials (Tronto et al., 2008).

Crystal Structure Analysis

The crystal structure analysis of benzothiophene-based compounds, including 1-benzothiophene-2-carboxylic acid, highlights their potential in pharmacological applications. The detailed structural information aids in understanding the molecular basis of their activity and in designing new compounds with improved therapeutic efficacy (Dugarte-Dugarte et al., 2021).

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-pyrrol-1-yl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)17-12/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOABMASIVCDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

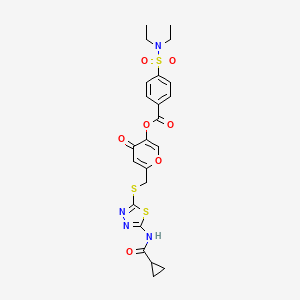

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

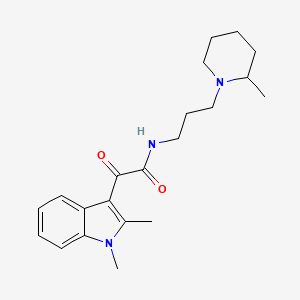

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2588919.png)

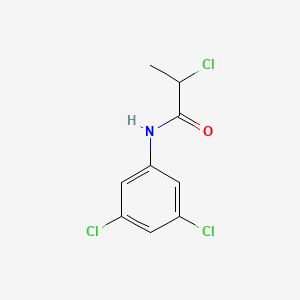

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)

![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)

![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)

![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)

![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)